molecular formula C26H28N2O6S B2680887 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-60-4

3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2680887
CAS No.: 898447-60-4
M. Wt: 496.58
InChI Key: MDMPGEOBDDQAHU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound characterized by its multiple methoxy groups and a tosylated tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing tosyl groups.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity profile make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various receptors and enzymes, leading to biological responses. The tosylated tetrahydroquinoline moiety may interact with other cellular components, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde: : Contains a similar trimethoxyphenyl group but lacks the tetrahydroquinoline and tosyl groups.

  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: : Contains a trimethoxyphenyl group and a similar indole-based structure.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide lies in its combination of the trimethoxyphenyl group with the tosylated tetrahydroquinoline moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-7-11-21(12-8-17)35(30,31)28-13-5-6-18-9-10-20(16-22(18)28)27-26(29)19-14-23(32-2)25(34-4)24(15-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMPGEOBDDQAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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